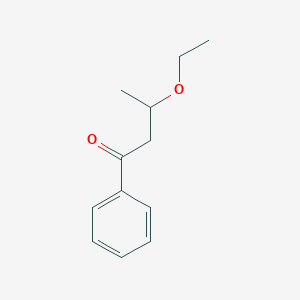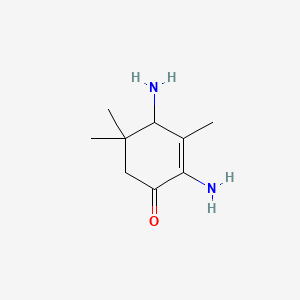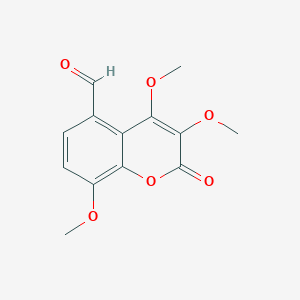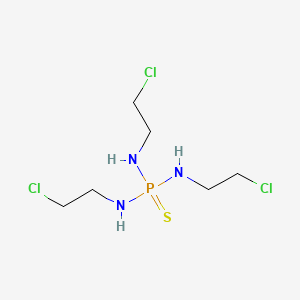
Ethyl 4-(triethylgermanyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(triethylgermanyl)butanoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a germanium atom, which is relatively rare in organic chemistry, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 4-(triethylgermanyl)butanoate typically involves the esterification of 4-(triethylgermanyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Ethyl 4-(triethylgermanyl)butanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 4-(triethylgermanyl)butanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The germanium atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: 4-(triethylgermanyl)butanoic acid and ethanol.
Reduction: 4-(triethylgermanyl)butanol.
Substitution: Depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 4-(triethylgermanyl)butanoate is used as a precursor in the synthesis of other germanium-containing compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms involving germanium.
Biology and Medicine: Research into the biological activity of germanium compounds has shown potential in various medical applications, including anti-cancer and anti-inflammatory properties. This compound may serve as a starting point for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty materials and as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-(triethylgermanyl)butano
Eigenschaften
CAS-Nummer |
92036-54-9 |
|---|---|
Molekularformel |
C12H26GeO2 |
Molekulargewicht |
274.96 g/mol |
IUPAC-Name |
ethyl 4-triethylgermylbutanoate |
InChI |
InChI=1S/C12H26GeO2/c1-5-13(6-2,7-3)11-9-10-12(14)15-8-4/h5-11H2,1-4H3 |
InChI-Schlüssel |
GCHKZKOLKMUBJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC[Ge](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
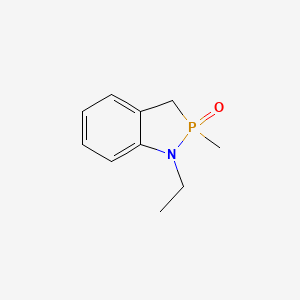

![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
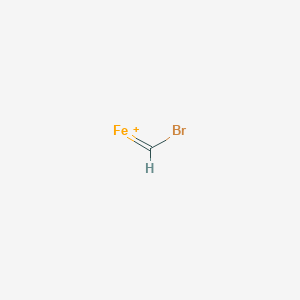
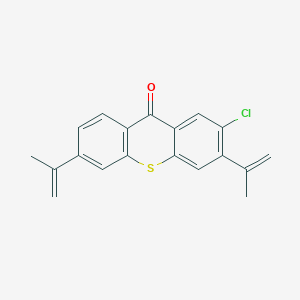
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
